![molecular formula C16H20N2O4 B13226649 1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3'-azetidine]-7-carboxylic acid](/img/structure/B13226649.png)
1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3'-azetidine]-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3’-azetidine]-7-carboxylic acid is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of an indole moiety and an azetidine ring, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
准备方法
The synthesis of 1’-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3’-azetidine]-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of an appropriate indole derivative with an azetidine precursor under specific reaction conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired indole intermediate
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
化学反应分析
1’-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3’-azetidine]-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups that retain the core spirocyclic structure.
科学研究应用
1’-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3’-azetidine]-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new synthetic methodologies and the exploration of spirocyclic chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions, including enzyme inhibition and receptor binding.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which 1’-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3’-azetidine]-7-carboxylic acid exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to engage in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the spirocyclic structure may contribute to the compound’s stability and resistance to metabolic degradation.
相似化合物的比较
Similar compounds to 1’-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3’-azetidine]-7-carboxylic acid include other spirocyclic indole derivatives and azetidine-containing molecules. These compounds share structural features but differ in their specific functional groups and overall reactivity. For example:
Spiro[indole-3,3’-pyrrolidine] derivatives: These compounds have a similar spirocyclic structure but with a pyrrolidine ring instead of an azetidine ring.
Indole-3-acetic acid: This compound features an indole moiety with a carboxylic acid group but lacks the spirocyclic structure.
The uniqueness of 1’-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3’-azetidine]-7-carboxylic acid lies in its combination of an indole and azetidine ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C16H20N2O4 |
|---|---|
分子量 |
304.34 g/mol |
IUPAC 名称 |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3'-azetidine]-7-carboxylic acid |
InChI |
InChI=1S/C16H20N2O4/c1-15(2,3)22-14(21)18-8-16(9-18)7-17-12-10(13(19)20)5-4-6-11(12)16/h4-6,17H,7-9H2,1-3H3,(H,19,20) |
InChI 键 |
DFLDHHYZMZEUIP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=C(C=CC=C23)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-([(2-Methylpropyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B13226569.png)

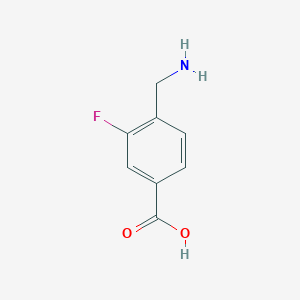
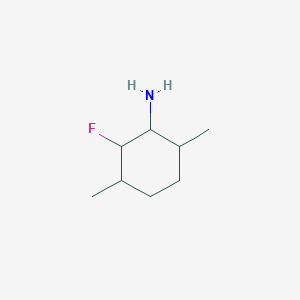

![1-(2-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13226613.png)
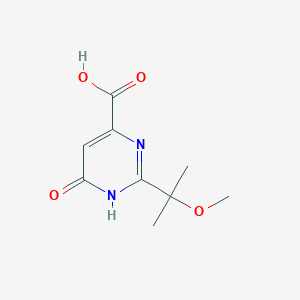



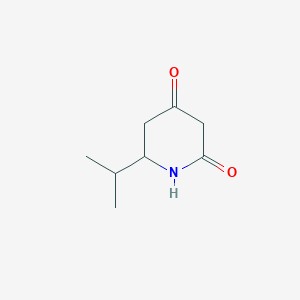
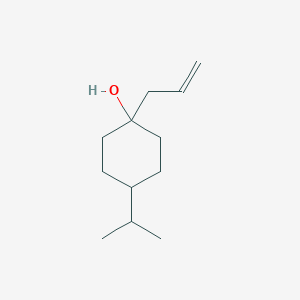
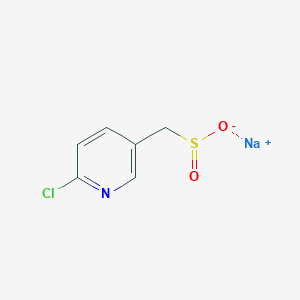
![tert-Butyl 4-[3-(ethylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate](/img/structure/B13226642.png)
